molecular formula C8H5NO2 B1611242 Benzo[d][1,3]dioxole-4-carbonitrile CAS No. 161886-19-7

Benzo[d][1,3]dioxole-4-carbonitrile

Cat. No.: B1611242
CAS No.: 161886-19-7
M. Wt: 147.13 g/mol
InChI Key: ABUFACZBIOTVCH-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxole-4-carbonitrile is an organic compound with the molecular formula C8H5NO2 It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring The compound is characterized by the presence of a nitrile group (-CN) attached to the fourth carbon of the dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxole-4-carbonitrile typically involves the reaction of 3,4-dihydroxybenzaldehyde with a nitrile source. . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzo[d][1,3]dioxole-4-carboxylic acid.

    Reduction: Benzo[d][1,3]dioxole-4-amine.

    Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzo[d][1,3]dioxole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its nitrile group and aromatic ring system. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Benzo[d][1,3]dioxole-4-carbonitrile can be compared with other similar compounds such as:

    Benzo[d][1,3]dioxole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    Benzo[d][1,3]dioxole-4-amine: Contains an amine group instead of a nitrile group.

    Benzo[d][1,3]dioxole-4-methanol: Contains a hydroxymethyl group instead of a nitrile group.

Properties

IUPAC Name

1,3-benzodioxole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUFACZBIOTVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475723
Record name Benzo[d][1,3]dioxole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161886-19-7
Record name Benzo[d][1,3]dioxole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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